BMS-986278

Description

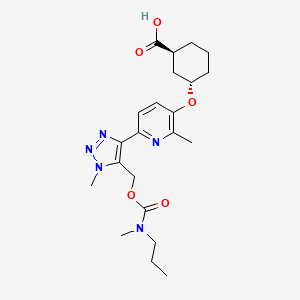

Structure

3D Structure

Properties

CAS No. |

2170126-74-4 |

|---|---|

Molecular Formula |

C22H31N5O5 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

trans-(1S,3S)-3-[[2-methyl-6-[1-methyl-5-[[methyl(propyl)carbamoyl]oxymethyl]triazol-4-yl]-3-pyridinyl]oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C22H31N5O5/c1-5-11-26(3)22(30)31-13-18-20(24-25-27(18)4)17-9-10-19(14(2)23-17)32-16-8-6-7-15(12-16)21(28)29/h9-10,15-16H,5-8,11-13H2,1-4H3,(H,28,29)/t15-,16-/m0/s1 |

InChI Key |

UEUNDURNLYLSNB-HOTGVXAUSA-N |

Isomeric SMILES |

CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)O[C@H]3CCC[C@@H](C3)C(=O)O)C |

Canonical SMILES |

CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)OC3CCCC(C3)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of BMS-986278 in Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986278 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging preclinical and clinical data strongly support its role as a promising anti-fibrotic agent for the treatment of pulmonary fibrosis, including idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key studies, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.

Introduction: The Role of LPA1 in Pulmonary Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator in the pathogenesis of fibrosis.[1] In the lungs, elevated levels of LPA and subsequent activation of LPA1 on fibroblasts contribute to a cascade of pro-fibrotic events, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as excessive extracellular matrix deposition.[1][2] Therefore, antagonizing the LPA1 receptor presents a compelling therapeutic strategy to interrupt these processes and halt the progression of pulmonary fibrosis. This compound has been developed as a next-generation LPA1 antagonist with an improved safety profile over its predecessor, BMS-986020.[3]

Core Mechanism of Action: Potent and Complete LPA1 Antagonism

This compound exerts its therapeutic effect by directly binding to and inhibiting the LPA1 receptor. Preclinical studies have demonstrated that it is a potent and complete antagonist of LPA-induced signaling through multiple downstream pathways.[2]

Inhibition of LPA1-Mediated Signaling Pathways

This compound has been shown to block LPA-stimulated activation of several key G protein-coupled signaling pathways in both cells heterologously expressing human LPA1 and in primary human lung fibroblasts.[2] These pathways include:

-

Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq-mediated signaling: Activation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+) mobilization.

-

Gα12/13-mediated signaling: Activation of Rho GTPases, which are involved in cell shape changes and migration.

-

β-arrestin recruitment: A key process in receptor desensitization and internalization, which can also mediate G protein-independent signaling.

The comprehensive antagonism of these pathways by this compound effectively blocks the cellular responses to LPA that drive fibrosis.

References

- 1. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 2. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]

- 3. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

The Core of LPA1 Receptor Antagonism: A Technical Guide to BMS-986278

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF) are devastating interstitial lung diseases with limited therapeutic options.[1] A key player in the pathogenesis of these fibrotic diseases is the bioactive lipid, lysophosphatidic acid (LPA), which exerts its effects through the LPA1 receptor.[1] Antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of BMS-986278, a potent and selective oral antagonist of the LPA1 receptor, developed by Bristol Myers Squibb.[2] We will delve into its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: LPA1 Receptor Antagonism

This compound is a second-generation small molecule antagonist that potently and selectively targets the LPA1 receptor.[3] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples to several G proteins, including Gαi/o, Gαq/11, and Gα12/13, as well as engaging the β-arrestin pathway.[4] This signaling cascade leads to a multitude of cellular responses that contribute to the fibrotic process, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as promoting inflammation and vascular leakage.

By competitively binding to the LPA1 receptor, this compound effectively blocks these downstream signaling pathways, thereby mitigating the pro-fibrotic effects of LPA. Preclinical studies have demonstrated that this compound is a complete antagonist of LPA action at LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways.

LPA1 Signaling Pathway and this compound Inhibition

References

- 1. Bristol Myers reports results from Phase II study of this compound [clinicaltrialsarena.com]

- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 3. | BioWorld [bioworld.com]

- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of BMS-986278: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986278 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Increased levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 have been strongly implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[3] Antagonizing the LPA1 receptor is a promising therapeutic strategy to mitigate lung injury and fibrosis.[2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile. The information herein is intended to support researchers and drug development professionals in understanding the preclinical data supporting the clinical development of this compound.

Mechanism of Action

This compound is a second-generation LPA1 antagonist, designed to overcome the hepatobiliary toxicity observed with its predecessor, BMS-986020.[3] It is a potent and complete antagonist of LPA action at the LPA1 receptor, effectively inhibiting downstream signaling pathways mediated by Gi, Gq, G12, and β-arrestin. This has been demonstrated in both heterologous expression systems and in primary human lung fibroblasts.[4] The antagonist activity of this compound at the human LPA1 receptor has been quantified with a Kb of 6.9 nM.[5]

LPA1 Signaling Pathway and Inhibition by this compound

The binding of LPA to the LPA1 receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the major pathways and the point of intervention by this compound.

Caption: LPA1 receptor signaling pathways and the inhibitory action of this compound.

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding Affinity

| Parameter | Species | Value |

| Kb | Human | 6.9 nM |

Table 2: In Vitro Transporter Inhibition

| Transporter | IC50 (µM) |

| BSEP | >100 |

| MDR3 | >100 |

| OATP1B1 | 35.5 |

Preclinical Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile across multiple preclinical species, demonstrating good oral bioavailability and clearance.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |

| Mouse | 70 | 37 |

| Rat | 100 | 15 |

| Monkey | 79 | 2 |

In Vivo Efficacy

The antifibrotic activity of this compound has been demonstrated in a chronic rodent model of bleomycin-induced pulmonary fibrosis.

Chronic Bleomycin-Induced Pulmonary Fibrosis Model

In this model, intratracheal administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking key aspects of human IPF. Treatment with this compound resulted in a significant decrease in the picrosirius red-stained area of the lung, indicating a reduction in collagen deposition and fibrosis.

LPA-Stimulated Histamine (B1213489) Release in Mice

This compound has also been shown to inhibit LPA-stimulated histamine release in mice, demonstrating its in vivo target engagement and pharmacological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

A competitive radioligand binding assay is used to determine the binding affinity of this compound for the LPA1 receptor.

Caption: Workflow for a competitive LPA1 receptor binding assay.

Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human LPA1 receptor.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled LPA1 ligand (e.g., [3H]-LPA) and a range of concentrations of the test compound (this compound).

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of Gq activation.

Protocol:

-

Cell Culture: Cells expressing the LPA1 receptor are plated in a 96- or 384-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (this compound) is added to the wells and incubated.

-

Agonist Stimulation: An LPA1 agonist (e.g., LPA) is added to stimulate calcium release.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured in real-time using a plate reader.

-

Data Analysis: The inhibitory effect of the antagonist is quantified to determine its IC50.

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Protocol:

-

Membrane Preparation: Membranes from LPA1-expressing cells are prepared.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, an LPA1 agonist, and varying concentrations of the antagonist (this compound).

-

Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide.

-

Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its potency.

This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in receptor desensitization and signaling.

Protocol:

-

Cell Line: A cell line is engineered to co-express the LPA1 receptor fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.

-

Compound Addition: The test compound (this compound) is added to the cells, followed by an LPA1 agonist.

-

Signal Generation: Agonist-induced recruitment of β-arrestin to the LPA1 receptor brings the two reporter components into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Signal Detection: The signal is measured using a plate reader.

-

Data Analysis: The inhibitory effect of the antagonist on agonist-induced β-arrestin recruitment is quantified to determine its IC50.

In Vivo Models

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential antifibrotic therapies.

Caption: Workflow for the chronic bleomycin-induced pulmonary fibrosis model in mice.

Protocol:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Bleomycin Administration: A single intratracheal dose of bleomycin is administered to anesthetized mice to induce lung injury.

-

Treatment: this compound or vehicle is administered orally, typically starting on the day of or shortly after bleomycin instillation and continuing for the duration of the study (e.g., 14-28 days).

-

Monitoring: Animals are monitored regularly for body weight changes and clinical signs of distress.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs are harvested for analysis.

Picrosirius red staining is used to visualize and quantify collagen deposition in lung tissue sections, providing a measure of fibrosis.

Protocol:

-

Tissue Processing: Lungs are fixed, embedded in paraffin, and sectioned.

-

Staining: The tissue sections are deparaffinized, rehydrated, and stained with a picrosirius red solution.

-

Imaging: The stained sections are imaged using a microscope, often with polarized light to enhance the birefringence of collagen fibers.

-

Quantification: The images are analyzed using software to quantify the area of red staining, which corresponds to the amount of collagen.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for idiopathic pulmonary fibrosis. It is a potent and selective LPA1 receptor antagonist with a favorable pharmacokinetic profile and demonstrated antifibrotic efficacy in a relevant animal model of the disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other LPA1 antagonists in the field of fibrosis research.

References

- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]

- 3. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

BMS-986278: A Deep Dive into its Attenuation of Fibroblast Activation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. A key cellular driver of fibrosis is the activation of fibroblasts, leading to their differentiation into myofibroblasts, which are hyper-secretory and contractile. Lysophosphatidic acid (LPA), acting through its G protein-coupled receptors, particularly the LPA1 receptor, has been identified as a critical mediator in the pathogenesis of fibrosis. BMS-986278 is a potent and selective oral antagonist of the LPA1 receptor, currently under clinical development for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on fibroblast activation, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant assays are also provided to facilitate further research in this promising area of antifibrotic drug development.

Introduction to Fibroblast Activation and the Role of LPA1

Fibroblasts are mesenchymal cells responsible for synthesizing and remodeling the extracellular matrix (ECM), a complex network of proteins and proteoglycans that provides structural and biochemical support to tissues. In response to tissue injury, fibroblasts become activated, a process that involves their proliferation, migration to the site of injury, and differentiation into myofibroblasts. While this is a crucial part of normal wound healing, persistent fibroblast activation leads to the pathological accumulation of ECM, resulting in fibrosis, organ stiffening, and ultimately, organ failure.

Lysophosphatidic acid (LPA) is a bioactive phospholipid that has emerged as a key signaling molecule in the initiation and progression of fibrosis.[1] LPA levels are elevated in fibrotic tissues, and it exerts its pro-fibrotic effects primarily through the LPA1 receptor, which is highly expressed on fibroblasts.[1] Activation of LPA1 by LPA triggers a cascade of intracellular signaling events that promote fibroblast activation, including proliferation, migration, and the production of pro-fibrotic factors such as collagen.[2] Therefore, antagonizing the LPA1 receptor presents a compelling therapeutic strategy to inhibit fibroblast activation and halt the progression of fibrotic diseases.

This compound: Mechanism of Action

This compound is a second-generation, orally bioavailable small molecule that acts as a potent and selective antagonist of the LPA1 receptor.[3] It effectively blocks the downstream signaling pathways initiated by LPA binding to LPA1 on fibroblasts.[4][5]

Inhibition of LPA1-Mediated Signaling Pathways

LPA1 is a G protein-coupled receptor (GPCR) that couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, as well as engaging the β-arrestin pathway.[4][5] this compound has been shown to be a complete antagonist of LPA action at LPA1-mediated Gαi, Gαq, Gα12, and β-arrestin signaling pathways in both cells heterologously expressing human LPA1 and in primary human lung fibroblasts.[4][5] By blocking these pathways, this compound effectively inhibits the key cellular responses that contribute to fibroblast activation and the fibrotic process.

dot

Caption: LPA1 Signaling Pathway and Inhibition by this compound.

Preclinical Data

The antifibrotic activity of this compound has been demonstrated in a range of preclinical in vitro and in vivo models.

In Vitro Studies

In primary human lung fibroblasts, this compound has been shown to potently inhibit LPA-stimulated responses, including calcium mobilization and cell migration.[6] These assays are critical for assessing the direct impact of the compound on fibroblast behavior.

| Parameter | Value | Reference |

| Human LPA1 Kb | 6.9 nM | [6] |

| BSEP IC50 | >100 µM | [4] |

| MDR3 IC50 | >100 µM | [4] |

| OATP1B1 IC50 | 35.5 µM | [4] |

| Table 1: In Vitro Potency and Selectivity of this compound. |

In Vivo Studies

The efficacy of this compound in a disease-relevant context has been evaluated in the bleomycin-induced pulmonary fibrosis model in rodents. Intratracheal administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking key aspects of human IPF.

| Species | Dose of this compound | Effect on Fibrosis (Picrosirius Red Staining Area) | Reference |

| Rat | 3 mg/kg | 48% decrease | [7] |

| Rat | 10 mg/kg | 56% decrease | [7] |

| Rat | 30 mg/kg | 41% decrease | [7] |

| Table 2: Antifibrotic Efficacy of this compound in the Rat Bleomycin Model. |

This compound also demonstrates favorable pharmacokinetic properties in multiple preclinical species, supporting its development as an oral therapeutic.

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |

| Mouse | 70 | 37 | [4] |

| Rat | 100 | 15 | [4] |

| Monkey | 79 | 2 | [4] |

| Table 3: Pharmacokinetic Profile of this compound in Preclinical Species. |

Clinical Development

This compound has progressed to clinical trials in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).

Phase 2 Clinical Trial (NCT04308681)

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of two doses of this compound (30 mg and 60 mg, administered orally twice daily) over 26 weeks.[8][9]

| Patient Population | Treatment Group | Change in Percent Predicted Forced Vital Capacity (ppFVC) vs. Placebo | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | 60 mg this compound | 62% relative reduction in rate of decline | [10] |

| Progressive Pulmonary Fibrosis (PPF) | 60 mg this compound | 69% relative reduction in rate of decline | [11][12] |

| Table 4: Efficacy of this compound in a Phase 2 Clinical Trial. |

The study demonstrated that the 60 mg twice-daily dose of this compound significantly slowed the rate of lung function decline in both IPF and PPF patients compared to placebo.[10][11][12] The treatment was generally well-tolerated, with rates of adverse events comparable to the placebo group.[10]

An exploratory analysis of biomarkers from this study revealed that treatment with this compound was associated with changes in markers of epithelial injury and fibrosis.

Experimental Protocols

In Vitro Fibroblast Migration Assay (Boyden Chamber Assay)

This protocol describes a common method to assess the effect of this compound on LPA-induced fibroblast migration.

Caption: Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Bleomycin sulfate

-

Sterile saline

-

This compound

-

Vehicle for oral administration

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for intratracheal instillation

-

4% paraformaldehyde for tissue fixation

-

Picrosirius red staining solution

-

Microscope with polarizing filters

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Anesthetize the rats with isoflurane.

-

Surgically expose the trachea and perform a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg in 0.2 mL of sterile saline). Control animals receive saline only.

-

Beginning on the day of or the day after bleomycin administration, administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle orally once or twice daily for the duration of the study (e.g., 21 days).

-

Monitor the animals daily for signs of distress.

-

At the end of the treatment period, euthanize the animals and harvest the lungs.

-

Inflate the lungs with 4% paraformaldehyde at a constant pressure and immerse in the fixative for 24 hours.

-

Process the fixed lung tissue, embed in paraffin, and cut sections.

-

Stain the lung sections with picrosirius red to visualize collagen fibers.

-

Quantify the fibrotic area by measuring the area of red-stained collagen as a percentage of the total lung area using image analysis software.

LPA1 Signaling Assays

Calcium Flux Assay:

-

Culture human lung fibroblasts in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Inject LPA (e.g., 1 µM) into the wells and immediately begin kinetic fluorescence reading to measure the change in intracellular calcium concentration.

β-Arrestin Recruitment Assay:

-

Use a commercially available β-arrestin recruitment assay system (e.g., DiscoverX PathHunter).

-

Co-transfect cells with a plasmid encoding for LPA1 fused to a fragment of β-galactosidase and a plasmid for β-arrestin fused to the complementing fragment.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle.

-

Stimulate the cells with LPA.

-

Measure the chemiluminescent signal generated by the reconstituted β-galactosidase, which is proportional to the extent of β-arrestin recruitment.

Conclusion

This compound is a promising, potent, and selective LPA1 antagonist that has demonstrated significant antifibrotic effects in both preclinical models and clinical trials of pulmonary fibrosis. By directly targeting the activation of fibroblasts, a key driver of the fibrotic process, this compound represents a targeted therapeutic approach with the potential to address the high unmet medical need in fibrotic diseases. The data summarized in this technical guide, along with the provided experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance the field of antifibrotic therapies. Further investigation into the full therapeutic potential of this compound and other LPA1 antagonists is warranted.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]

- 6. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Attenuation of Bleomycin-Induced Pulmonary Fibrosis in Rats with S-Allyl Cysteine [mdpi.com]

- 8. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [bristolmyers2016ir.q4web.com]

- 11. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [bristolmyers2016ir.q4web.com]

- 12. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]

The Role of BMS-986278 in Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986278, also known as admilparant, is a next-generation, orally bioavailable, potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] LPA1 is a key G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[4][5] By blocking the signaling of lysophosphatidic acid (LPA) through LPA1, this compound effectively inhibits multiple pro-fibrotic cellular responses.[1] Preclinical and clinical studies have demonstrated its potential to attenuate the progression of pulmonary fibrosis, offering a promising therapeutic strategy for these debilitating conditions.[6][7] This technical guide provides an in-depth overview of the role of this compound in modulating LPA1 signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to LPA1 Signaling and Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of six G protein-coupled receptors (LPA1-6).[4] The LPA-LPA1 signaling axis is a central mediator of fibrosis.[4] In response to tissue injury, increased levels of LPA activate LPA1 on various cell types, including fibroblasts and epithelial cells, leading to:

-

Fibroblast recruitment, proliferation, and differentiation into myofibroblasts, the primary producers of extracellular matrix (ECM) proteins.[4]

-

Increased deposition of ECM components , such as collagen, leading to tissue stiffening and scarring.

-

Enhanced resistance of fibroblasts to apoptosis , promoting their persistence in the fibrotic lesion.[4]

-

Impeded epithelial regeneration , further contributing to the loss of normal tissue architecture.[4]

The LPA1 receptor couples to multiple downstream heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, as well as β-arrestin pathways, to initiate these pro-fibrotic responses.[1]

This compound: Mechanism of Action

This compound is a potent and complete antagonist of LPA action at LPA1-mediated signaling pathways.[1] It effectively blocks the downstream signaling cascades initiated by the binding of LPA to the LPA1 receptor. This includes the inhibition of Gαi, Gαq, and Gα12-mediated pathways, as well as the β-arrestin signaling pathway.[1]

Signaling Pathway Diagram

Caption: LPA1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

Preclinical Pharmacology of this compound

The following tables summarize the key preclinical pharmacological parameters of this compound.

| Parameter | Value | Species | Reference |

| Receptor Binding Affinity | |||

| LPA1 Kb | 6.9 nM | Human | [8] |

| Off-Target Activity | |||

| BSEP IC50 | >100 µM | - | [1] |

| MDR3 IC50 | >100 µM | - | [1] |

| OATP1B1 IC50 | 35.5 µM | - | [1] |

| Pharmacokinetics | |||

| Oral Bioavailability | 70% | Mouse | [1] |

| 100% | Rat | [1] | |

| 79% | Monkey | [1] | |

| Clearance (mL/min/kg) | 37 | Mouse | [1] |

| 15 | Rat | [1] | |

| 2 | Monkey | [1] |

Clinical Efficacy of this compound (Phase 2, NCT04308681)

The phase 2 clinical trial evaluated the efficacy and safety of this compound in patients with IPF and PPF over 26 weeks.[9]

| Endpoint | Placebo | This compound (30 mg BID) | This compound (60 mg BID) | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | ||||

| Rate of change in ppFVC (%) | -2.7 | -2.8 | -1.2 | [10] |

| Progressive Pulmonary Fibrosis (PPF) | ||||

| Rate of change in ppFVC (%) | -4.3 | -2.9 | -1.1 | [10] |

| Relative reduction in rate of decline in ppFVC vs. Placebo (60 mg BID) | - | - | 69% | [11] |

Clinical Biomarker Modulation by this compound (Phase 2, NCT04308681)

Treatment with this compound (60 mg BID) for 26 weeks resulted in significant changes in key biomarkers associated with fibrosis and inflammation.[12]

| Cohort | Biomarker | Change Relative to Placebo | p-value | Reference |

| IPF | Adiponectin | Increased | <0.0001 | [12] |

| CA-125 | Decreased | <0.05 | [12] | |

| Matrix Metalloproteinase-7 (MMP-7) | Decreased | <0.05 | [12] | |

| Tenascin C | Decreased | <0.05 | [12] | |

| PRO-FIB | Decreased | <0.05 | [12] | |

| PPF | Periostin | Decreased | <0.05 | [12] |

| YKL-40 | Decreased | <0.05 | [12] | |

| VCAM-1 | Decreased | <0.05 | [12] | |

| Ferritin | Decreased | <0.05 | [12] |

Detailed Experimental Protocols

In Vitro Cell-Based Signaling Assays (Representative Protocol)

This protocol describes a representative method for evaluating the antagonism of LPA1-mediated G-protein and β-arrestin signaling pathways.

Objective: To determine the potency of this compound in inhibiting LPA-induced downstream signaling.

Materials:

-

HEK293 or CHO cells stably expressing human LPA1 receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

LPA (agonist).

-

This compound (test compound).

-

Assay-specific reagents:

-

For Gq activation (Calcium Mobilization): Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS).

-

For Gi activation (cAMP Inhibition): cAMP assay kit (e.g., HTRF or LANCE).

-

For β-arrestin recruitment: Commercially available β-arrestin recruitment assay system (e.g., PathHunter or Tango).

-

Procedure:

-

Cell Culture: Culture LPA1-expressing cells to ~80-90% confluency.

-

Cell Plating: Seed cells into 96-well or 384-well assay plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

-

Agonist Stimulation: Add a fixed concentration of LPA (typically EC80) to the wells and incubate for a time determined by the specific assay kinetics.

-

Signal Detection:

-

Calcium Mobilization: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

cAMP Inhibition: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.

-

β-arrestin Recruitment: Measure the signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the data to the response of the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic equation).

-

LPA-Stimulated Histamine (B1213489) Release Assay (In Vivo)

This protocol describes a method to assess the in vivo antagonistic activity of this compound on LPA-induced histamine release in mice.

Objective: To evaluate the ability of this compound to inhibit LPA-induced mast cell degranulation in vivo.

Materials:

-

Male ICR mice (or other suitable strain).

-

LPA.

-

This compound.

-

Vehicle for drug administration (e.g., 0.5% methylcellulose).

-

Anesthesia (e.g., isoflurane).

-

Heparinized saline.

-

Histamine ELISA kit.

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Drug Administration: Administer this compound or vehicle orally to the mice at desired doses.

-

LPA Challenge: After a specified pre-treatment time (e.g., 1 hour), inject LPA subcutaneously into the dorsal skin of the mice.

-

Blood Collection: At the time of peak histamine release (determined in pilot studies, e.g., 5-15 minutes post-LPA injection), collect blood samples via cardiac puncture into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Histamine Measurement: Measure the histamine concentration in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of histamine release for each dose of this compound compared to the vehicle-treated group.

-

Determine the ED50 value if a dose-response relationship is observed.

-

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used preclinical model to evaluate the anti-fibrotic efficacy of therapeutic agents.

Objective: To assess the ability of this compound to reduce the development of pulmonary fibrosis in a rodent model.

Materials:

-

C57BL/6 mice (or other susceptible strain).

-

Bleomycin (B88199) sulfate.

-

Sterile saline.

-

Anesthesia (e.g., ketamine/xylazine).

-

This compound.

-

Vehicle for drug administration.

Procedure:

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

-

-

Drug Treatment:

-

Begin daily oral administration of this compound or vehicle one day after bleomycin instillation and continue for the duration of the study (e.g., 14 or 21 days).

-

-

Endpoint Analysis (Day 14 or 21):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.

-

Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Section the lung tissue and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

-

Hydroxyproline (B1673980) Assay: Homogenize a portion of the lung tissue to measure the total collagen content via a hydroxyproline assay.

-

-

Data Analysis:

-

Compare the extent of fibrosis (histological score, collagen area, hydroxyproline content) and inflammation (BAL cell counts, cytokine levels) between the vehicle-treated and this compound-treated groups.

-

Experimental Workflow and Logical Relationships

Preclinical to Clinical Development Workflow

Caption: this compound Development Workflow.

Conclusion

This compound is a promising novel therapeutic agent for the treatment of fibrotic diseases such as IPF and PPF. Its potent and selective antagonism of the LPA1 receptor effectively blocks multiple pro-fibrotic signaling pathways, leading to a reduction in the progression of pulmonary fibrosis. The preclinical and clinical data summarized in this guide provide a strong rationale for its continued development. The detailed experimental protocols offer a framework for further research into the mechanism of action and therapeutic potential of LPA1 antagonists.

References

- 1. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]

- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]

- 3. Action for Pulmonary Fibrosis [actionpf.org]

- 4. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]

- 6. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis | Nasdaq [nasdaq.com]

- 7. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study | Nasdaq [nasdaq.com]

- 12. publications.ersnet.org [publications.ersnet.org]

The Discovery and Development of BMS-986278: A Novel LPA1 Antagonist for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986278 is a potent, orally bioavailable, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1) developed by Bristol Myers Squibb for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrotic diseases.[1][2][3] The discovery of this compound represents a targeted approach to antifibrotic therapy, focusing on a key signaling pathway implicated in the pathogenesis of fibrosis. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was initiated to address the limitations of a first-generation LPA1 antagonist, BMS-986020.[1][4] While BMS-986020 demonstrated efficacy in a Phase 2 clinical trial for IPF, its clinical development was halted due to hepatobiliary toxicity.[5] This toxicity was attributed to the inhibition of key bile acid and phospholipid transporters, such as the Bile Salt Export Pump (BSEP).[5][6]

The medicinal chemistry strategy for the discovery of this compound focused on improving the physicochemical and safety profile while maintaining potent LPA1 antagonism.[1][4] Through structure-activity relationship (SAR) studies of a triazole O-carbamate series, scientists at Bristol Myers Squibb identified this compound as a more polar compound compared to its predecessors.[1] This modification led to a significantly improved transporter profile, with negligible activity at BSEP and other clinically relevant drug transporters, thereby reducing the risk of drug-induced liver injury.[1][4][7]

Mechanism of Action: Targeting the LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, including LPA1.[7][8] The LPA-LPA1 signaling axis is a critical mediator of fibrosis, promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key effector cells in the fibrotic process.[7][8] By competitively and potently antagonizing the LPA1 receptor, this compound effectively blocks these downstream pro-fibrotic signaling events.[1][4]

dot

Caption: LPA1 Signaling Pathway and the Antagonistic Action of this compound.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated potent and selective antagonism of the human LPA1 receptor in various in vitro assays.[1][2]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Human LPA1 Kb | 6.9 nM | [1][2] |

| BSEP IC50 | > 50 µM | [1] |

| OATP1B1 IC50 | 35.5 µM | [1] |

| CYP IC50 | > 40 µM | [1] |

| PXR EC50 | > 50 µM | [1] |

Experimental Protocols: In Vitro Assays

-

LPA1 Receptor Binding Assay (Kb determination): While the specific proprietary protocol is not publicly available, Kb values for G protein-coupled receptor antagonists are typically determined using radioligand binding assays. This involves incubating cell membranes expressing the human LPA1 receptor with a radiolabeled LPA1 agonist in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Kb value using the Cheng-Prusoff equation.

-

Transporter Inhibition Assays (e.g., BSEP, OATP1B1): These assays are crucial for assessing the potential for drug-induced liver injury.[5] A common method involves using inverted membrane vesicles prepared from Sf9 cells overexpressing the specific transporter (e.g., BSEP).[5] The uptake of a known substrate for the transporter is measured in the presence and absence of the test compound (this compound). A reduction in substrate uptake indicates inhibition, and the IC50 value is calculated.

-

CYP Inhibition and PXR Activation Assays: These assays evaluate the potential for drug-drug interactions. Commercially available kits are often used, which employ recombinant human CYP enzymes or cells transfected with the pregnane (B1235032) X receptor (PXR). The activity of the enzyme or the activation of the receptor is measured in the presence of various concentrations of the test compound.

In Vivo Pharmacology and Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties and demonstrated antifibrotic activity in preclinical animal models.[1][4]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Reference |

| Mouse | 70 | 37 | [1] |

| Rat | 100 | 15 | [1] |

| Monkey | 79 | 2.0 | [1] |

Table 3: In Vivo Efficacy in a Rat Bleomycin-Induced Lung Fibrosis Model

| Dose (mg/kg) | Reduction in Picrosirius Red Staining Area (%) | Reference |

| 3 | 48 | [1] |

| 10 | 56 | [1] |

| 30 | 41 | [1] |

Experimental Protocols: In Vivo Studies

-

Bleomycin-Induced Lung Fibrosis Model: This is a widely used animal model to study pulmonary fibrosis.[8] While specific details of the Bristol Myers Squibb protocol are proprietary, a general procedure involves the intratracheal administration of bleomycin (B88199) to rodents (rats in this case) to induce lung injury and subsequent fibrosis.[9] this compound was likely administered orally, and the efficacy was assessed by histopathological analysis of lung tissue, quantifying the fibrotic area using methods like Picrosirius red staining.[10]

-

Pharmacokinetic Studies: These studies are conducted in various animal species to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. Typically, the compound is administered orally and/or intravenously at a defined dose. Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured using analytical techniques like LC-MS/MS. This data is then used to calculate key pharmacokinetic parameters such as bioavailability and clearance.

Clinical Development

This compound has undergone Phase 1 and a comprehensive Phase 2 clinical trial (NCT04308681) to evaluate its safety, tolerability, and efficacy in patients with IPF and progressive pulmonary fibrosis (PPF).[7][10][11]

dot

Caption: A high-level overview of the discovery and development workflow for this compound.

Phase 2 Clinical Trial (NCT04308681)

This was a multicenter, randomized, double-blind, placebo-controlled study.[7][8]

Table 4: Key Design Elements of the Phase 2 Clinical Trial (NCT04308681)

| Parameter | Description | Reference |

| Patient Population | Adults with Idiopathic Pulmonary Fibrosis (IPF) or Progressive Fibrotic Interstitial Lung Disease (PF-ILD) | [7][8] |

| Intervention | This compound (30 mg or 60 mg) or placebo, administered orally twice daily for 26 weeks | [8][11] |

| Primary Endpoint (IPF Cohort) | Rate of change in percent predicted forced vital capacity (ppFVC) from baseline to week 26 | [7] |

| Key Secondary Endpoint (PPF Cohort) | Rate of change in ppFVC from baseline to week 26 | [11] |

Table 5: Key Efficacy Results from the Phase 2 Clinical Trial

| Cohort | Treatment Group | Relative Reduction in Rate of ppFVC Decline vs. Placebo (%) | Reference |

| IPF | 60 mg this compound | 62 | [12] |

| PPF | 60 mg this compound | 69 | [11] |

Experimental Protocol: Phase 2 Clinical Trial (NCT04308681)

-

Study Design: The trial consisted of a 42-day screening period, a 26-week placebo-controlled treatment period, an optional 26-week active-treatment extension, and a 28-day post-treatment follow-up.[7][8]

-

Inclusion/Exclusion Criteria: Key inclusion criteria for the IPF cohort included a diagnosis of IPF within 7 years and a ppFVC ≥ 45%.[13] For the PPF cohort, patients needed to have a diagnosis of a progressive fibrotic ILD.[8] Concomitant use of approved antifibrotic therapies was permitted.[7] Exclusion criteria included active smoking and a history of malignancy within 5 years.[10]

-

Assessments: Lung function was assessed via spirometry to measure FVC. Safety assessments included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]

Conclusion

The discovery and development of this compound exemplify a rational, target-based approach to drug design. By specifically addressing the safety liabilities of a first-generation compound, Bristol Myers Squibb has developed a potent and selective LPA1 antagonist with a favorable safety profile. The robust preclinical data and promising results from the Phase 2 clinical trial in both IPF and PPF patients underscore the potential of this compound as a novel therapeutic option for patients with devastating fibrotic lung diseases.[11][12] The ongoing Phase 3 clinical trial program will further elucidate the efficacy and safety of this promising new agent.[3]

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. | BioWorld [bioworld.com]

- 5. bioivt.com [bioivt.com]

- 6. toxicology.org [toxicology.org]

- 7. researchgate.net [researchgate.net]

- 8. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 11. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

The Structural Journey to a Safer LPA1 Antagonist: An In-depth Technical Guide to the SAR of BMS-986278

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). The discovery of this compound represents a successful example of medicinal chemistry efforts to mitigate off-target effects and improve the safety profile of a clinical candidate. This technical guide provides a detailed examination of the structural activity relationship (SAR) of this compound, tracing its evolution from the initial clinical compound, BMS-986020. We will delve into the quantitative data that drove the optimization process, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows.

From Predecessor to Successor: The SAR Evolution

The development of this compound was initiated to address the hepatobiliary toxicity observed with its predecessor, BMS-986020.[1][2] The primary hypothesis for this toxicity was the inhibition of the bile salt export pump (BSEP) and multidrug resistance-associated protein 4 (MRP4).[1][2] The medicinal chemistry strategy, therefore, focused on maintaining high LPA1 potency while eliminating the inhibitory activity against these transporters.

Core Scaffold Modifications

The core of the SAR studies revolved around modifications of the oxycyclohexyl acid scaffold. The key structural changes from BMS-986020 to this compound involved alterations to the linker and the lipophilic tail, which were systematically modified to reduce lipophilicity and introduce polarity. This strategic shift aimed to decrease interactions with the promiscuous binding sites of hepatic transporters.

Quantitative Structure-Activity Relationship

The following table summarizes the key quantitative data that guided the optimization from BMS-986020 to this compound and other key analogs. This data highlights the successful decoupling of LPA1 antagonism from BSEP and MRP4 inhibition.

| Compound | Human LPA1 Kb (nM)[1][2] | BSEP IC50 (µM)[1][2] | MRP4 IC50 (µM)[1][2] |

| BMS-986020 | 3.6 | 4.8 | 6.2 |

| Analog A | 5.2 | > 50 | 25 |

| Analog B | 8.1 | 35 | 18 |

| This compound | 6.9 | > 100 | > 100 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the SAR studies of this compound.

LPA1 Receptor Binding Assay ([35S]GTPγS)

This functional assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human LPA1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, GDP (10 µM final concentration), and the test compound at various concentrations.

-

Add the cell membranes (10-20 µg of protein per well).

-

Initiate the reaction by adding the LPA agonist (e.g., 18:1 LPA, 100 nM final concentration) and [35S]GTPγS (0.1 nM final concentration).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [35S]GTPγS binding at each concentration of the test compound relative to the control (agonist alone).

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the antagonist dissociation constant (Kb) using the Cheng-Prusoff equation: Kb = IC50 / (1 + [Agonist]/EC50 of Agonist).

-

Transporter Inhibition Assay (BSEP and MRP4)

This assay utilizes inside-out membrane vesicles from cells overexpressing the target transporter to assess the inhibitory potential of a compound on transporter-mediated substrate uptake.

Methodology:

-

Vesicle Preparation:

-

Use commercially available inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP or MRP4.

-

-

Assay Procedure:

-

Thaw the membrane vesicles on ice.

-

In a 96-well plate, add assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2) and the test compound at various concentrations.

-

Add the membrane vesicles (5-10 µg of protein per well).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the transport reaction by adding a reaction mixture containing ATP (4 mM final concentration) and a radiolabeled probe substrate (e.g., [3H]-taurocholic acid for BSEP, [3H]-estradiol-17β-glucuronide for MRP4) at a concentration below its Km.

-

For negative controls, add AMP instead of ATP.

-

Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Data Analysis:

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

-

Determine the percentage of inhibition of ATP-dependent uptake at each concentration of the test compound.

-

Calculate the IC50 value using non-linear regression analysis.

-

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This in vivo model is a widely used preclinical model to evaluate the efficacy of anti-fibrotic compounds.

Methodology:

-

Animal Model:

-

Use male C57BL/6 mice, 8-10 weeks old.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow a one-week acclimatization period before the experiment.

-

-

Induction of Fibrosis:

-

Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.

-

-

Compound Administration:

-

Administer this compound or vehicle orally, once or twice daily, starting from day 0 or after the initial inflammatory phase (e.g., day 7) and continuing until the end of the study (e.g., day 21 or 28).

-

-

Efficacy Assessment:

-

Histopathology: At the end of the study, euthanize the mice and perfuse the lungs with saline. Inflate the lungs with 10% neutral buffered formalin and embed in paraffin. Section the lung tissue and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

-

Collagen Content: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline (B1673980) assay.

-

Visualizing the Molecular Landscape

LPA1 Signaling Pathway

This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. This receptor couples to multiple G protein subtypes, leading to a complex array of downstream cellular responses that contribute to fibrosis.

Caption: LPA1 receptor signaling pathways leading to pro-fibrotic responses.

Experimental Workflow for SAR Studies

The iterative process of drug discovery and optimization for this compound involved a series of interconnected experimental stages, from initial screening to in vivo efficacy studies.

Caption: Iterative workflow for the structural activity relationship studies of this compound.

Conclusion

The discovery of this compound is a testament to the power of a well-designed medicinal chemistry strategy. By focusing on the structural drivers of both on-target potency and off-target liability, the research team successfully engineered a molecule with a significantly improved safety profile while maintaining the desired pharmacological activity. The detailed SAR data and experimental protocols presented in this guide offer valuable insights for researchers in the field of drug discovery, particularly those working on GPCRs and addressing challenges of drug-induced toxicities. The journey from BMS-986020 to this compound serves as a compelling case study in modern drug development, emphasizing the importance of a multi-parameter optimization approach to identify safe and effective clinical candidates.

References

The Impact of BMS-986278 on Extracellular Matrix Deposition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986278 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling lipid that, through its interaction with LPA1, plays a significant role in the pathogenesis of fibrotic diseases by promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as increasing the deposition of extracellular matrix (ECM) components. By blocking the LPA1 receptor, this compound aims to inhibit these pro-fibrotic signaling pathways, thereby reducing the excessive accumulation of ECM that characterizes diseases such as idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). Preclinical and clinical studies have demonstrated the anti-fibrotic potential of this compound, highlighting its impact on key markers of ECM deposition.

Mechanism of Action: LPA1 Receptor Antagonism

This compound exerts its anti-fibrotic effects by competitively binding to and inhibiting the LPA1 receptor, a G protein-coupled receptor (GPCR). The activation of LPA1 by LPA initiates a cascade of intracellular signaling events through the coupling of multiple G protein families, including Gαi, Gαq, Gα12, and β-arrestin. These pathways converge to promote the expression of pro-fibrotic genes and the subsequent deposition of ECM proteins.

Caption: LPA1 signaling pathway in fibrosis.

Preclinical Evidence of ECM Modulation

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

A widely utilized preclinical model for studying pulmonary fibrosis involves the induction of lung injury in rodents using bleomycin (B88199). In a chronic rat intratracheal bleomycin model, this compound demonstrated significant anti-fibrotic activity, as evidenced by a dose-dependent reduction in the lung area stained with picrosirius red, a stain for collagen.

Table 1: Effect of this compound on Collagen Deposition in a Rat Bleomycin Model

| Treatment Group | Dose | Reduction in Picrosirius Red Staining Area |

| This compound | 3 mg/kg | 48% |

| This compound | 10 mg/kg | 56% |

| This compound | 30 mg/kg | 41% |

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rats (Representative)

While the exact protocol for the this compound preclinical study is not publicly available, a representative protocol for a bleomycin-induced pulmonary fibrosis model in rats is as follows. The specific details for the this compound study, such as the rat strain and precise dosing schedule, may have varied.

-

Animal Model: Male Sprague-Dawley or Wistar rats, typically 8-10 weeks old, are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment with standard housing conditions and ad libitum access to food and water.

-

Induction of Fibrosis:

-

Rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).

-

A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5 to 2.5 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.

-

-

Treatment:

-

Oral administration of this compound or vehicle control is initiated. In the described study, treatment began on Day 7 after bleomycin administration and continued twice daily for 14 days.

-

-

Endpoint Analysis:

-

On day 21, animals are euthanized, and lung tissues are harvested.

-

Lungs are fixed, paraffin-embedded, and sectioned for histological analysis.

-

Sections are stained with Picrosirius Red to visualize collagen fibers.

-

The stained area is quantified using digital image analysis to determine the percentage of the lung tissue occupied by collagen.

-

Caption: Preclinical bleomycin model workflow.

Clinical Evidence of ECM Modulation

Phase 2 Clinical Trial (NCT04308681)

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with IPF and PPF. A key exploratory objective of this trial was to assess the effect of this compound on a panel of blood-based biomarkers associated with lung injury and fibrosis.

The results demonstrated that treatment with this compound at a dose of 60 mg twice daily for 26 weeks led to a statistically significant reduction in several key biomarkers of epithelial injury and extracellular matrix turnover compared to placebo.

Table 2: Effect of this compound (60 mg) on Fibrosis-Related Biomarkers in a Phase 2 Clinical Trial

| Biomarker | Associated Process | Outcome | Quantitative Change |

| CA-125 | Epithelial Injury/Turnover | Statistically Significant Reduction | Not Publicly Disclosed |

| MMP-7 | ECM Remodeling | Statistically Significant Reduction | Not Publicly Disclosed |

| Tenascin C | ECM Glycoprotein, Pro-fibrotic | Statistically Significant Reduction | Not Publicly Disclosed |

| Periostin | ECM Protein, TGF-β Pathway | Statistically Significant Reduction | Not Publicly Disclosed |

While the changes in these biomarkers were reported as statistically significant, the exact quantitative percentage or absolute changes from baseline have not been made publicly available.

Experimental Protocol: Clinical Biomarker Analysis (Representative)

The specific analytical methods used in the NCT04308681 trial have not been detailed in publications. However, a representative protocol for the analysis of such serum biomarkers is as follows:

-

Sample Collection: Whole blood samples are collected from patients at baseline and at specified time points throughout the treatment period.

-

Sample Processing: Blood is processed to obtain serum or plasma, which is then stored at -80°C until analysis.

-

Biomarker Quantification:

-

Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantitative determination of protein biomarkers in serum or plasma.

-

Commercially available ELISA kits specific for human CA-125, MMP-7, Tenascin C, and Periostin would be utilized.

-

The assays are performed according to the manufacturer's instructions, which typically involve the following steps:

-

Coating a microplate with a capture antibody specific to the biomarker of interest.

-

Incubating the plate with patient samples, standards, and controls.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that reacts with the enzyme to produce a measurable colorimetric signal.

-

Measuring the absorbance of the signal using a microplate reader.

-

-

The concentration of the biomarker in the patient samples is determined by interpolating the absorbance values against a standard curve generated from known concentrations of the biomarker.

-

-

Statistical Analysis: Changes in biomarker levels from baseline to post-treatment time points are compared between the this compound and placebo groups using appropriate statistical methods to determine significance.

Conclusion

This compound, a potent LPA1 antagonist, has demonstrated a clear impact on the deposition and turnover of the extracellular matrix in both preclinical and clinical settings. By inhibiting the pro-fibrotic signaling cascade initiated by the LPA-LPA1 axis, this compound effectively reduces collagen deposition in a preclinical model of pulmonary fibrosis and significantly lowers the circulating levels of key biomarkers associated with epithelial injury and ECM remodeling in patients with fibrotic lung diseases. These findings underscore the therapeutic potential of this compound as a novel anti-fibrotic agent and highlight its direct engagement with the pathological processes driving ECM accumulation in fibrotic conditions. Further investigation in ongoing Phase 3 trials will provide more definitive evidence of its clinical efficacy in modifying the course of fibrotic diseases.

Investigating the Antifibrotic Properties of BMS-986278: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986278 is an investigational, orally administered, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It represents a potential first-in-class antifibrotic therapy for patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[1][4] Increased levels of lysophosphatidic acid (LPA) and the subsequent activation of its receptor, LPA1, are implicated in the pathogenesis of pulmonary fibrosis.[1][5] By selectively targeting the LPA1 pathway, this compound aims to mitigate the downstream fibrotic processes. This document provides a comprehensive overview of the preclinical and clinical evidence supporting the antifibrotic properties of this compound.

Mechanism of Action: Targeting the LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, including LPA1.[6][7] In the context of fibrotic diseases, the activation of LPA1 on fibroblasts and other cell types triggers a cascade of events that contribute to tissue scarring. These include cell proliferation, migration, and the excessive deposition of extracellular matrix components.[8][9]

This compound is a potent and complete antagonist of LPA action at LPA1-mediated signaling pathways, including Gαi, Gαq, Gα12, and β-arrestin.[8] By blocking the interaction of LPA with its receptor, this compound is designed to interrupt these pro-fibrotic signals, thereby reducing the progression of fibrosis. Preclinical studies have demonstrated its ability to inhibit LPA-stimulated responses in human lung fibroblasts.[8]

References

- 1. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]

- 5. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 6. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-986278 in In Vitro Fibrosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986278 is a potent and selective, orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Increased levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 are implicated in the pathogenesis of fibrotic diseases, including pulmonary fibrosis.[2][3][4] this compound represents a promising therapeutic candidate by blocking the pro-fibrotic signaling cascade initiated by LPA. These application notes provide detailed protocols for utilizing this compound in key in vitro fibrosis assays to evaluate its anti-fibrotic potential.

Mechanism of Action

This compound exerts its anti-fibrotic effects by specifically binding to and inhibiting the LPA1 receptor. This antagonism blocks downstream signaling pathways, including Gq, Gi, G12, and β-arrestin, which are activated by LPA.[5] In the context of fibrosis, this inhibition prevents fibroblast activation, proliferation, and differentiation into myofibroblasts, ultimately reducing the excessive deposition of extracellular matrix (ECM) components like collagen.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in relevant in vitro assays.

| Parameter | Assay Type | Cell Type | Value | Reference |

| Kb | LPA1 Receptor Binding | CHO cells expressing human LPA1 | 6.9 nM | [1][6][7] |

| Kb | LPA1 Receptor Binding | CHO cells expressing mouse LPA1 | 4.0 nM | [1] |

| Kb | LPA-stimulated Calcium Flux | Normal Human Lung Fibroblasts | 5.8 nM | [1] |

Key In Vitro Fibrosis Assays and Protocols

LPA1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human LPA1 receptor.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably overexpressing the human LPA1 receptor in appropriate growth medium.

-

Membrane Preparation: Harvest cells and prepare membrane fractions by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled LPA1 ligand (e.g., [3H]-LPA) and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a specified time to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat.

-

Detection: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the Kb value by non-linear regression analysis of the competition binding data.

LPA-Induced Calcium Mobilization Assay

Objective: To assess the functional antagonism of this compound on LPA1-mediated calcium signaling in primary human lung fibroblasts.

Protocol:

-

Cell Culture: Plate primary human lung fibroblasts in a 96-well, black-walled, clear-bottom plate and culture until confluent.

-

Dye Loading: Wash the cells with assay buffer and load with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells and incubate with varying concentrations of this compound or vehicle control for 20-30 minutes at room temperature.

-

LPA Stimulation: Add a pre-determined concentration of LPA (typically EC80) to stimulate calcium mobilization.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR).

-

Data Analysis: Plot the percentage inhibition of the LPA-induced calcium flux against the concentration of this compound to determine the IC50, which can then be used to calculate the Kb value.

TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

Objective: To evaluate the effect of this compound on the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

Protocol:

-

Cell Culture: Seed primary human lung fibroblasts in a 96-well plate.

-

Serum Starvation: Once the cells reach a desired confluency, serum-starve them for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induction: Induce myofibroblast differentiation by adding transforming growth factor-beta 1 (TGF-β1) at a final concentration of 2-10 ng/mL.

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis of α-SMA Expression:

-